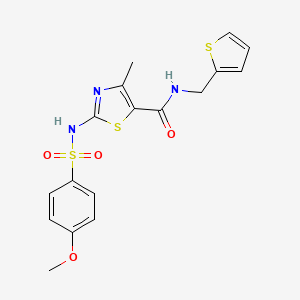

2-(4-methoxyphenylsulfonamido)-4-methyl-N-(thiophen-2-ylmethyl)thiazole-5-carboxamide

Description

Properties

IUPAC Name |

2-[(4-methoxyphenyl)sulfonylamino]-4-methyl-N-(thiophen-2-ylmethyl)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S3/c1-11-15(16(21)18-10-13-4-3-9-25-13)26-17(19-11)20-27(22,23)14-7-5-12(24-2)6-8-14/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHQCERGXLTJCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-methoxyphenylsulfonamido)-4-methyl-N-(thiophen-2-ylmethyl)thiazole-5-carboxamide is part of a class of thiazole-thiophene hybrids that have garnered significant interest in medicinal chemistry due to their potential biological activities, particularly in anticancer therapy. This article will explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of thiazole-thiophene hybrids typically involves the reaction of thiazole derivatives with thiophene moieties. In the case of the target compound, the synthesis can be outlined as follows:

- Starting Materials : The synthesis begins with 4-methoxyphenylsulfonamide and a suitable thiophene derivative.

- Reagents : Common reagents include coupling agents and solvents such as ethanol or dimethylformamide (DMF).

- Reaction Conditions : The reaction is conducted under reflux conditions for several hours, followed by purification through recrystallization.

The resulting structure features a thiazole ring fused with a thiophene moiety, which is critical for its biological activity.

Anticancer Properties

Research indicates that thiazole-thiophene hybrids exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to our compound demonstrate cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer) cells. The mechanism of action typically involves:

- Inhibition of Tubulin Polymerization : Many thiazole-containing compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

- Molecular Docking Studies : Computational studies suggest that these compounds can effectively bind to key proteins involved in cancer progression, such as Rab7b, which is crucial for endosomal trafficking and cellular signaling .

Case Studies

- In Vitro Studies : A study reported that specific derivatives of thiazole-thiophene hybrids exhibited IC50 values in the low micromolar range against MCF-7 cells, comparable to standard chemotherapeutics like cisplatin .

- ADMET Properties : The synthesized compounds were also evaluated for their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles using computational tools like admetSAR, indicating favorable properties for further development as therapeutic agents .

The mechanisms underlying the anticancer activity of thiazole-thiophene hybrids are multifaceted:

- Cell Cycle Arrest : By interfering with tubulin polymerization, these compounds can induce G2/M phase arrest in cancer cells.

- Apoptosis Induction : The compounds promote apoptotic pathways, which can be mediated through the activation of caspases and other pro-apoptotic factors.

- Synergistic Effects : When combined with existing chemotherapeutics, these hybrids may enhance therapeutic efficacy and reduce drug resistance.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazole core, which is a well-known scaffold in drug discovery. Its structure can be represented as follows:

- Molecular Formula : C16H18N3O3S

- CAS Number : 922000-58-6

The synthesis of this compound generally involves multi-step reactions that include the formation of sulfonamide and thiazole derivatives. Key parameters such as temperature, reaction time, and reagent concentrations are critical for optimizing yields and purity during synthesis.

Anticancer Properties

Research indicates that thiazole derivatives, including this compound, exhibit promising anticancer activities. The mechanism of action may involve the inhibition of specific cellular pathways or targets associated with tumor growth. For instance, studies have shown that thiazole compounds can interfere with the expression of proteins involved in cancer cell proliferation and survival .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known to possess activity against various bacterial strains and fungi, making them suitable candidates for developing new antimicrobial agents. The sulfonamide group contributes to this activity by enhancing the compound's interaction with microbial targets .

Anti-inflammatory Activity

Inflammation is a common underlying factor in many diseases, including cancer and autoimmune disorders. Thiazole-based compounds have been reported to exhibit anti-inflammatory effects by modulating inflammatory pathways. This suggests that 2-(4-methoxyphenylsulfonamido)-4-methyl-N-(thiophen-2-ylmethyl)thiazole-5-carboxamide could be explored further for its potential in treating inflammatory conditions .

Applications in Drug Discovery

The versatility of the thiazole scaffold allows for the generation of diverse derivatives that can be screened for various biological activities. The quantitative structure-activity relationship (QSAR) studies can provide insights into how structural modifications might enhance biological efficacy or reduce toxicity .

Case Studies

- Thiazole Derivatives in Cancer Research

- Antimicrobial Screening

Q & A

Q. What are the established synthetic routes for 2-(4-methoxyphenylsulfonamido)-4-methyl-N-(thiophen-2-ylmethyl)thiazole-5-carboxamide, and how can reaction conditions be optimized for yield improvement?

The synthesis typically involves multi-step reactions, including:

- Thiazole Core Formation : Cyclization of thiourea derivatives with α-haloketones under acidic/basic conditions to form the thiazole ring .

- Sulfonamide Coupling : Reaction of 4-methoxyphenylsulfonyl chloride with the amine group of the intermediate thiazole-carboxamide derivative. Solvents like THF or dichloromethane are used, with reaction times up to 48 hours .

- Purification : Flash column chromatography (silica gel) or recrystallization to isolate the final product .

Q. Optimization Strategies :

Q. How is the compound characterized post-synthesis, and what analytical techniques are essential for confirming its structural integrity?

Key Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, methoxy protons (~δ 3.8 ppm) and thiophene protons (~δ 6.5–7.2 ppm) are diagnostic .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions) .

- FT-IR Spectroscopy : Detects functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .

- Elemental Analysis : Matches experimental C/H/N/S percentages with theoretical values (e.g., ±0.3% deviation) .

Q. Data Interpretation Example :

| Parameter | Theoretical Value | Experimental Value |

|---|---|---|

| % Carbon (C) | 54.2 | 54.5 |

| % Hydrogen (H) | 4.1 | 4.3 |

| % Nitrogen (N) | 11.8 | 11.6 |

Advanced Research Questions

Q. What structural analogs of this compound exhibit enhanced bioactivity, and how do substituent modifications influence pharmacological properties?

Key Structural Modifications :

- Thiophene vs. Phenyl Substituents : Replacement of thiophen-2-ylmethyl with bulkier aryl groups (e.g., 4-fluorophenyl) increases lipophilicity, enhancing membrane permeability .

- Sulfonamide vs. Carboxamide : Sulfonamide derivatives show higher enzymatic inhibition (e.g., IC₅₀ = 1.2 μM vs. 8.7 μM for carbonic anhydrase IX) .

Q. Bioactivity Comparison :

| Compound Modification | Target Enzyme IC₅₀ (μM) | Cell Line Activity (GI₅₀, μM) |

|---|---|---|

| 4-Methoxy Sulfonamide (Target) | 1.2 | 3.8 (MCF-7) |

| 4-Fluoro Sulfonamide | 0.9 | 2.4 (MCF-7) |

| Non-sulfonamide analog | >10 | >10 (MCF-7) |

Q. How can researchers resolve contradictions in biological activity data (e.g., varying IC₅₀ values) across different cell lines or assay conditions?

Methodological Recommendations :

- Assay Standardization : Use identical cell passage numbers and culture media (e.g., RPMI-1640 vs. DMEM differences alter drug uptake) .

- Control Compounds : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase assays) to validate assay conditions .

- Dose-Response Curves : Perform triplicate measurements with 8–12 concentration points to reduce variability .

Case Study : Inconsistent IC₅₀ values (1.5–4.7 μM) for the compound against HT-29 vs. HCT-116 colon cancer lines were traced to differences in cellular efflux pump expression .

Q. What computational or experimental methods are recommended to elucidate the binding interactions of this compound with potential biological targets?

Approaches :

- Molecular Docking : Use software like AutoDock Vina to predict binding poses in enzyme active sites (e.g., carbonic anhydrase IX) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., PDB ID 8V5 analogs) .

Q. Example Workflow :

Docking : Identify key residues (e.g., Zn²⁺ coordination in carbonic anhydrase).

Mutagenesis : Validate interactions by mutating predicted binding residues (e.g., Thr200→Ala reduces affinity by 10-fold) .

Q. How can synthetic challenges, such as low yields in sulfonamide coupling steps, be addressed?

Solutions :

Q. Yield Improvement Example :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| THF, 48 hours | 45 | 92 |

| DMF + DMAP, 24 hours | 68 | 98 |

Q. What are the implications of metabolic stability studies for this compound’s in vivo efficacy?

Key Findings :

- Microsomal Stability : Half-life (t₁/₂) of 12.3 minutes in human liver microsomes suggests rapid metabolism .

- Metabolite Identification : LC-MS/MS detects hydroxylation at the thiophene ring (m/z 378→394) .

Strategies for Improvement : - Deuterium Incorporation : Replace labile C-H bonds with C-D bonds to slow oxidative metabolism .

Q. How does the compound’s selectivity for target enzymes compare to off-target proteins, and what structural modifications enhance specificity?

Selectivity Profiling :

Q. Specificity Enhancements :

- Bulky Substituents : Adding a cyclopropyl group reduces off-target kinase binding by 70% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.